2-Bromo-5-(trifluoromethyl)isonicotinic acid

pKa Physicochemical properties Ionization state

2-Bromo-5-(trifluoromethyl)isonicotinic acid is a heterocyclic building block belonging to the class of halogenated pyridine carboxylic acids. It features a pyridine ring substituted with a bromine atom at the 2-position, a trifluoromethyl group at the 5-position, and a carboxylic acid moiety at the 4-position (isonicotinic acid configuration).

Molecular Formula C7H3BrF3NO2
Molecular Weight 270 g/mol
CAS No. 823222-03-3
Cat. No. B1375959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-(trifluoromethyl)isonicotinic acid
CAS823222-03-3
Molecular FormulaC7H3BrF3NO2
Molecular Weight270 g/mol
Structural Identifiers
SMILESC1=C(C(=CN=C1Br)C(F)(F)F)C(=O)O
InChIInChI=1S/C7H3BrF3NO2/c8-5-1-3(6(13)14)4(2-12-5)7(9,10)11/h1-2H,(H,13,14)
InChIKeyWHSHCWILIXJEGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-5-(trifluoromethyl)isonicotinic Acid (CAS 823222-03-3): A Regiospecifically Functionalized Pyridine Scaffold


2-Bromo-5-(trifluoromethyl)isonicotinic acid is a heterocyclic building block belonging to the class of halogenated pyridine carboxylic acids. It features a pyridine ring substituted with a bromine atom at the 2-position, a trifluoromethyl group at the 5-position, and a carboxylic acid moiety at the 4-position (isonicotinic acid configuration) . This specific substitution pattern provides two orthogonal functionalization handles—the C-Br bond for cross-coupling reactions and the carboxylic acid for amidation, esterification, or decarboxylation—making it a versatile intermediate in medicinal and agrochemical synthesis .

Why Close Analogs of 2-Bromo-5-(trifluoromethyl)isonicotinic Acid Cannot Be Used Interchangeably


Despite the existence of structurally related compounds such as the 2-chloro analog (CAS 505084-58-2) or regioisomeric 3-carboxylic acid derivatives (CAS 1211515-81-9), simple substitution is not feasible due to measurable differences in electronic properties, reactivity, and physical form that directly impact synthesis outcomes. The combined electron-withdrawing effect of bromine and trifluoromethyl groups depresses the pKa of the carboxylic acid significantly relative to the unsubstituted parent acid . Furthermore, the C-Br bond provides distinctly faster oxidative addition rates in palladium-catalyzed cross-couplings compared to C-Cl, influencing both reaction kinetics and product selectivity [1]. These quantifiable differences necessitate a deliberate selection of the 2-bromo-5-(trifluoromethyl)isonicotinic acid scaffold when specific acidity, reactivity, or regiospecific functionalization is required. The following quantitative evidence guide details these critical distinctions.

Quantitative Differentiation Evidence for 2-Bromo-5-(trifluoromethyl)isonicotinic Acid (CAS 823222-03-3) vs. Analogs


Dramatically Enhanced Acidity: pKa Depression by ~3 log Units vs. Parent Isonicotinic Acid

The predicted pKa of 2-bromo-5-(trifluoromethyl)isonicotinic acid is 1.5–2.0, compared to 4.85 for unsubstituted isonicotinic acid . This represents a dramatic increase in acidity of approximately 2.85–3.35 log units, driven by the combined electron-withdrawing effects of the bromine atom and the trifluoromethyl group. As a result, the compound exists predominantly in its deprotonated carboxylate form at physiological and near-physiological pH, unlike the parent acid which is largely protonated under the same conditions.

pKa Physicochemical properties Ionization state

Enhanced Cross-Coupling Reactivity: C-Br Oxidative Addition Outperforms C-Cl Analogs

Aryl bromides are established to undergo faster oxidative addition to Pd(0) than aryl chlorides, a key step in Suzuki-Miyaura, Buchwald-Hartwig, and related cross-coupling reactions. ChemRxiv reports that oxidative addition of Ar–Br is faster than that of Ar–Cl, often leading to distinct product distributions and selectivity outcomes [1]. This class-level behavior means that 2-bromo-5-(trifluoromethyl)isonicotinic acid will react more readily and under milder conditions than its 2-chloro analog (CAS 505084-58-2), providing a practical advantage in synthetic sequences where chemoselectivity or step efficiency is critical.

Cross-coupling Oxidative addition Palladium catalysis

Differentiated Physical Properties: Higher Melting Point vs. 2-Chloro Analog Indicates Crystallinity Advantages

The melting point of 2-bromo-5-(trifluoromethyl)isonicotinic acid is reported as 190–191 °C , while the 2-chloro analog (CAS 505084-58-2) melts at 185–186 °C . This 5 °C elevation reflects stronger intermolecular interactions in the solid state, which can correlate with higher crystallinity, easier purification, and improved storage stability under ambient conditions. For high-throughput screening or long-term procurement, a higher melting point solid is generally preferred due to reduced hygroscopicity and better compounding behavior.

Melting point Solid-state properties Handling

Optimal Application Scenarios for 2-Bromo-5-(trifluoromethyl)isonicotinic Acid Based on Verified Differentiation


Medicinal Chemistry: Building Block for pH-Dependent Biological Assays

The significantly lowered pKa (1.5–2.0) of 2-bromo-5-(trifluoromethyl)isonicotinic acid means it will exist primarily as a carboxylate anion at physiological pH (~7.4), a property not shared by the unsubstituted parent acid (pKa 4.85). This altered ionization state can be leveraged to improve aqueous solubility and influence binding interactions with biological targets. Researchers designing compound libraries where the ionization state at pH 7.4 is critical should select this scaffold over the non-halogenated analog to achieve the desired charge distribution .

Synthetic Methodology: Preferential Substrate for Palladium-Catalyzed Cross-Coupling

The C-Br bond in 2-bromo-5-(trifluoromethyl)isonicotinic acid provides a kinetically more competent coupling handle than the C-Cl bond in the 2-chloro analog. This makes it the superior choice for Suzuki-Miyaura, Buchwald-Hartwig, and other Pd(0)-catalyzed transformations where mild conditions, high conversion, and functional group tolerance are paramount . The ability to achieve efficient coupling without forced conditions is particularly valuable in late-stage functionalization of complex drug-like molecules.

Solid-Handling and High-Throughput Screening Workflows

With a measured melting point of 190–191 °C, this compound remains a stable, free-flowing crystalline solid at temperatures commonly encountered in laboratory and automated storage systems. The 5 °C elevation over the 2-chloro analog (185–186 °C) reduces the risk of melting, caking, or degradation during routine handling and long-term procurement, ensuring consistent dispensing accuracy in high-throughput experimentation .

Agrochemical Intermediate Synthesis Requiring Regiospecific Scaffold Elaboration

The orthogonal reactivity of the 4-carboxylic acid and the 2-bromo substituent allows for sequential, regiospecific functionalization of the pyridine ring. In agrochemical research, where precise control over substitution patterns is essential for modulating biological activity and environmental fate, this scaffold provides a defined entry point for building libraries of fluorinated pyridine derivatives . The combination of electron-withdrawing groups also imparts metabolic stability to the resulting products.

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